molecular formula C13H8Cl2INO B398258 N-(2,4-dichlorophenyl)-4-iodobenzamide

N-(2,4-dichlorophenyl)-4-iodobenzamide

Cat. No.: B398258
M. Wt: 392.02g/mol
InChI Key: KYNOAOMVHBXTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dichlorophenyl)-4-iodobenzamide is a halogenated aromatic amide featuring a benzamide backbone substituted with iodine at the para-position and a 2,4-dichlorophenyl group attached via an amide linkage.

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-iodobenzamide

InChI

InChI=1S/C13H8Cl2INO/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,(H,17,18)

InChI Key

KYNOAOMVHBXTDA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)I

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)Cl)I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C)
N-(2,4-Dichlorophenyl)-4-iodobenzamide C₁₃H₈Cl₂INO 402.02 4-iodo, 2,4-dichlorophenylamide Not reported
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide C₁₇H₁₂Cl₂N₃O₃ 385.20 Quinazolinone, dichlorophenylmethyl Not reported
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 410.26 Pyrazolone, dichlorophenylacetamide 473–475
N-(2,4-Dichlorophenyl)-2,2-difluoro-2-phenoxyacetamide C₁₄H₉Cl₂F₂NO₂ 332.13 Phenoxy, difluoroacetamide Not reported
N-(3-aminophenyl)-4-iodobenzamide C₁₃H₁₁IN₂O 338.14 4-iodo, 3-aminophenylamide Not reported

Key Observations :

  • Amide Linkage Flexibility: Unlike rigid heterocyclic systems (e.g., quinazolinone in ), the benzamide core allows conformational flexibility, which may influence receptor docking or solubility.
  • Electron Effects : The electron-withdrawing nature of iodine and chlorine contrasts with electron-donating groups (e.g., -NH₂ in ), altering electronic density and reactivity .

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